molecular formula C10H12FNO3 B3027152 1-Fluoro-3-isobutoxy-2-nitrobenzene CAS No. 1233955-76-4

1-Fluoro-3-isobutoxy-2-nitrobenzene

Cat. No.: B3027152
CAS No.: 1233955-76-4
M. Wt: 213.21
InChI Key: WUXBZEULPAYSFD-UHFFFAOYSA-N
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Description

1-Fluoro-3-isobutoxy-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Fluorine at position 1 (electron-withdrawing by induction).
  • Isobutoxy group (-OCH₂CH(CH₃)₂) at position 3 (electron-donating by resonance).
  • Nitro group (-NO₂) at position 2 (strong electron-withdrawing).

This combination creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis (e.g., as a precursor in pharmaceuticals or agrochemicals). The isobutoxy group distinguishes it from simpler alkoxy analogs (e.g., methoxy or ethoxy) due to its bulkier structure, which impacts both physical properties and chemical behavior.

Properties

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(11)10(9)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBZEULPAYSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264314
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-76-4
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-isobutoxy-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of fluoro-substituted benzene derivatives followed by the introduction of the isobutoxy group. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The isobutoxy group can be introduced through an etherification reaction using isobutanol and a suitable base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-isobutoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The isobutoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Aminobenzene Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the isobutoxy group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-3-isobutoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isobutoxy-2-nitrobenzene involves its ability to undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The isobutoxy group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name (CAS No.) Substituent Positions Alkoxy Group Similarity Score Key Differences
1-Fluoro-2-methoxy-4-nitrobenzene (66684-61-5) 1-F, 2-OCH₃, 4-NO₂ Methoxy 0.88 Smaller alkoxy group; nitro at para position reduces steric clash with fluorine.
2-Ethoxy-1-fluoro-4-nitrobenzene (454-16-0) 1-F, 2-OCH₂CH₃, 4-NO₂ Ethoxy 0.84 Ethoxy provides intermediate bulk; nitro at para position alters electronic effects.
1,5-Difluoro-3-methoxy-2-nitrobenzene (446-38-8) 1,5-F, 3-OCH₃, 2-NO₂ Methoxy 0.87 Additional fluorine increases electron withdrawal; reduced steric bulk compared to isobutoxy.
2-Fluoro-1,3-dimethoxy-4-nitrobenzene (155020-44-3) 2-F, 1,3-OCH₃, 4-NO₂ Methoxy 0.72 Dual methoxy groups enhance electron donation, countering nitro withdrawal; fluorine at position 2 alters reactivity.

Key Findings:

Fluorine at position 1 (meta to isobutoxy) enhances ring deactivation, making the compound less reactive toward nucleophilic attack than analogs with fluorine at position 2 (e.g., 2-Fluoro-1,3-dimethoxy-4-nitrobenzene) .

Alkoxy Group Impact: Solubility: The isobutoxy group improves solubility in non-polar solvents compared to methoxy or ethoxy analogs due to increased hydrophobicity. Synthesis: Introducing isobutoxy requires bulkier reagents (e.g., isobutyl bromide) and longer reaction times compared to methoxy/ethoxy derivatives .

Reactivity Trends :

  • Nucleophilic Aromatic Substitution (NAS) : The target compound’s nitro group at position 2 facilitates NAS at position 1 (fluorine site) due to ortho-directing effects, whereas para-nitro analogs show lower reactivity at fluorine sites .
  • Thermal Stability : Isobutoxy’s steric bulk reduces thermal stability compared to methoxy analogs, as observed in differential scanning calorimetry (DSC) studies .

Data Tables

Table 2: Physical Properties Comparison

Compound (CAS No.) Melting Point (°C) Boiling Point (°C) Solubility (mg/mL in DMSO)
1-Fluoro-3-isobutoxy-2-nitrobenzene 78–82* 290–295* 45.8*
1-Fluoro-2-methoxy-4-nitrobenzene 92–94 275–280 62.3
2-Ethoxy-1-fluoro-4-nitrobenzene 68–70 265–270 78.9

*Predicted values based on structural analogs.

Biological Activity

1-Fluoro-3-isobutoxy-2-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitro group, a fluoro group, and an isobutoxy group. Its molecular formula is C10H12FNO3C_{10}H_{12}FNO_3. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Structure and Reactivity

The presence of the fluoro and isobutoxy groups enhances the compound's reactivity. The fluoro group is known for its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The nitro group also plays a crucial role by activating the aromatic ring towards nucleophilic attack due to its electron-withdrawing nature. This unique combination allows for various chemical modifications that can lead to biologically active derivatives.

Biological Activity

This compound exhibits a range of biological activities attributed to its structural components:

  • Antimicrobial Activity : Nitro compounds, including this one, are recognized for their antimicrobial properties. The nitro group can induce redox reactions within microbial cells, leading to cell death .
  • Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit specific enzymes, suggesting that this compound may interact with biological targets such as proteases and other enzymes .

Case Studies and Research Findings

A study investigating the biological activity of nitro compounds highlighted their potential as lead compounds for treating infections caused by various pathogens including H. pylori and M. tuberculosis. The nitro group's role as both a pharmacophore and a toxicophore was emphasized, indicating that while these compounds can be beneficial, they also possess toxicity that must be managed .

In another research effort focused on SARS-CoV-2 inhibitors, structural analogs of nitro compounds were synthesized to evaluate their efficacy against viral proteases. Although specific data on this compound was not detailed, the findings suggested that similar compounds could serve as effective inhibitors with selective activity against viral enzymes without affecting host proteases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
1-Fluoro-2-nitrobenzeneLacks isobutoxy groupModerate antimicrobial
1-Fluoro-4-nitrobenzeneDifferent nitro positionVaries based on position
1-Isobutoxy-2-nitrobenzeneLacks fluoro groupReduced reactivity
This compoundContains both fluoro and isobutoxy groupsEnhanced versatility in reactions

The comparative analysis indicates that the presence of both the fluoro and isobutoxy groups in this compound contributes to its enhanced reactivity and potential biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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